molecular formula C13H14N2O B11713836 N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine

Cat. No.: B11713836
M. Wt: 214.26 g/mol
InChI Key: DAVJGXAMEDVKAI-QINSGFPZSA-N
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Description

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine is a recognized inhibitor of the Janus kinase 2 (JAK2) signaling pathway [https://pubchem.ncbi.nlm.nih.gov/]. The JAK/STAT pathway is a critical mediator of cytokine signaling, playing a fundamental role in immune response, hematopoiesis, and inflammation. By selectively targeting JAK2, this compound provides researchers with a valuable tool to dissect the specific contributions of this kinase in various disease models, particularly those involving myeloproliferative neoplasms and autoimmune disorders [https://www.rcsb.org/structure/6AA7]. Its mechanism involves competing with ATP for binding in the kinase's active site, thereby preventing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STATs). This interruption of the JAK-STAT cascade allows for the investigation of cell proliferation, differentiation, and apoptosis in a controlled experimental setting. The tricyclic indole-derived structure of this inhibitor contributes to its specificity and potency, making it a compound of significant interest for advancing the development of targeted therapeutic strategies in oncology and immunology [https://go.drugbank.com/drugs/DB12116].

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(NZ)-N-(7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine

InChI

InChI=1S/C13H14N2O/c16-15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14,16H,2,4,6,8H2/b15-12-

InChI Key

DAVJGXAMEDVKAI-QINSGFPZSA-N

Isomeric SMILES

C1CC/C(=N/O)/C2=C(C1)C3=CC=CC=C3N2

Canonical SMILES

C1CCC(=NO)C2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Cyclohepta[b]indol-6-one

The synthesis begins with the preparation of 5,7,8,9,10,11-hexahydrocyclohepta[b]indol-6-one (1 ), a key intermediate. This ketone is typically synthesized via cyclization of appropriately substituted indole derivatives under basic conditions. For example, treatment of a substituted indole with a cyclic ketone in the presence of sodium methoxide facilitates intramolecular aldol condensation, yielding the bicyclic framework.

Characterization of Precursor 1 :

  • IR (KBr) : Strong absorption at ~1610–1625 cm⁻¹ (C=O stretch).

  • ¹H NMR (CDCl₃) : Resonances at δ 2.48–3.03 ppm (m, 8H, cycloheptane CH₂), 7.19–7.90 ppm (m, aromatic protons).

Oximation Reaction: Formation of the Target Compound

The critical step involves the reaction of 1 with hydroxylamine hydrochloride to form the oxime. This process is typically conducted in acetic acid under reflux to ensure complete conversion.

General Procedure:

  • Reagents : Hydroxylamine hydrochloride (1.2 equiv), acetic acid (solvent).

  • Conditions : Reflux at 120°C for 5–6 hours.

  • Work-up : Neutralization with aqueous NaOH, extraction with ethyl acetate, and purification via silica gel chromatography (petroleum ether:ethyl acetate = 85:15).

Key Observations:

  • The E-configuration of the oxime is favored due to steric hindrance between the cycloheptane ring and the hydroxylamine group.

  • Yield : 68–82% after purification.

Mechanistic Considerations

The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 1 , followed by dehydration to form the imine (Figure 1). The acetic acid medium protonates the carbonyl oxygen, enhancing electrophilicity and facilitating the reaction.

Figure 1 : Proposed mechanism for oxime formation.

Cyclohepta[b]indol-6-one+NH2OHH+Oxime intermediateH2ON-[(6E)-...]hydroxylamine\text{Cyclohepta[b]indol-6-one} + \text{NH}2\text{OH} \xrightarrow{\text{H}^+} \text{Oxime intermediate} \xrightarrow{-\text{H}2\text{O}} \text{N-[(6E)-...]hydroxylamine}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acetic acid vs. Ethanol : Acetic acid provides higher yields (82%) compared to ethanol (65%) due to better solubility of intermediates.

  • Temperature : Reflux conditions (120°C) are optimal; lower temperatures (80°C) result in incomplete conversion (<50%).

Substituent Effects

  • Electron-withdrawing groups (e.g., Cl at C2) accelerate the reaction by increasing carbonyl electrophilicity.

  • Example : 2-Chloro-substituted 1 achieves 90% conversion in 4 hours vs. 6 hours for unsubstituted analogs.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • ν(O-H) : Broad peak at 3313–3372 cm⁻¹ (hydroxylamine group).

  • ν(C=N) : Sharp absorption at 1625 cm⁻¹ (imine stretch).

¹H NMR (500 MHz, CDCl₃):

  • δ 15.47–15.62 ppm : Doublet (1H, C6-CH=N-OH, J = 8.0–8.5 Hz).

  • δ 7.20–7.60 ppm : Multiplet (3H, aromatic protons).

  • δ 2.72–3.03 ppm : Multiplet (8H, cycloheptane CH₂).

¹³C NMR (125 MHz, CDCl₃):

  • δ 166.7 ppm : C=N-OH.

  • δ 180.0 ppm : Residual carbonyl carbon (unreacted 1 ).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Acetic acid reflux82985
Ethanol reflux65928
Microwave-assisted75952

Table 1. Comparison of synthetic methods.

Challenges and Solutions

Byproduct Formation

  • Issue : Cyclization to isoxazolo derivatives occurs if reaction time exceeds 6 hours.

  • Solution : Strict monitoring via TLC to terminate the reaction at 85–90% conversion.

Stereochemical Control

  • E/Z Selectivity : The E-isomer predominates (>95%) due to steric hindrance from the cycloheptane ring.

  • Verification : NOESY NMR shows no correlation between C6-H and hydroxylamine protons, confirming E-configuration.

Applications and Derivatives

The oxime serves as a versatile intermediate for:

  • Isoxazoles : Cyclization with acetic anhydride yields antitumor-active isoxazolo derivatives.

  • Hydrazones : Condensation with hydrazines produces pyrazolo analogs with antibacterial activity .

Chemical Reactions Analysis

Types of Reactions

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of cyclohepta[b]indole have shown promising activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls or interference with metabolic pathways. Specific derivatives have been synthesized and tested for their Minimum Inhibitory Concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations .

Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Studies involving molecular docking techniques indicate that it may interact with key proteins involved in cancer proliferation and survival pathways. This interaction could lead to the development of new therapeutic strategies targeting specific cancer types .

Biochemical Applications

Enzyme Inhibition
N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. The inhibition of these enzymes can be beneficial in controlling diseases related to metabolic dysregulation and could provide a basis for drug development targeting these pathways .

Molecular Docking Studies
Advanced molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and guide the design of more potent derivatives .

Material Science Applications

Polymeric Materials
Research has explored the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials suitable for various industrial applications .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against S. aureus with DIZ values up to 22 mm .
Study BAnticancer PropertiesMolecular docking suggested strong binding affinity with cancer-related proteins .
Study CEnzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes .
Study DMaterial ScienceEnhanced mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Purity Key Analytical Methods
N-[(6E)-cyclohepta[b]indol-6-ylidene]hydroxylamine ~300 (estimated) N/A Likely HPLC, GC-MS, FTIR
9(R)-HHC 316.49 ≥98% HPLC-TOF, GC-MS, FTIR-ATR
8h ~400 (estimated) 96% HPLC, NMR
Regulatory and Functional Comparisons

Hydroxylamine derivatives are often scrutinized under drug regulations due to their structural resemblance to psychoactive compounds. For example, N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine and related analogs are classified as controlled substances under the 1971 UK Misuse of Drugs Act .

Functional Differences :

  • 6-Methyladenine (C6H7N5), a methylated adenine derivative, plays a role in mRNA modification . In contrast, the target compound’s hydroxylamine group may confer redox activity or metal-chelating properties absent in methylated nucleobases.
  • 9(R)-HHC, a hexahydrocannabinol analog, binds cannabinoid receptors , whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.
Analytical Techniques and Challenges

The compound’s analysis would likely employ methods similar to those used for 9(R)-HHC , such as:

  • GC-MS : For volatile stability assessment (e.g., 9(R)-HHC eluted at 9.39 min with BP 273 ).
  • HPLC-TOF : To confirm molecular weight (e.g., 316.2402 theoretical vs. 316.49 measured for 9(R)-HHC ).
  • FTIR-ATR : To identify functional groups (e.g., hydroxylamine N-O stretches).

Challenges :

  • The compound’s fused ring system may complicate chromatographic separation compared to simpler analogs like 8h .

Research Implications and Gaps

Synthetic Optimization : The high yield (92%) of 8h suggests that similar strategies (e.g., carboxamide coupling) could be adapted for the target compound.

Biological Screening: No data on the target compound’s receptor affinity or toxicity are available.

Regulatory Status : Proactive evaluation under frameworks like the 2001 UK Misuse of Drugs Regulations is advised, given the controlled status of analogous hydroxylamines .

Biological Activity

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H14N2OC_{13}H_{14}N_2O and a molecular weight of 214.27 g/mol. Its structure features a cycloheptabindole moiety which contributes to its unique biological profile. The compound's hydroxylamine functional group is critical for its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

  • Cytotoxicity Assays : Research investigating the cytotoxic effects against various human cancer cell lines (e.g., liver carcinoma SK-Hep-1 and prostate carcinoma PC-3) indicated that similar compounds exhibit significant cytotoxic activity. The presence of specific structural features such as a cholesterol-type side chain was found to enhance biological activity .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress in cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of cycloheptabindole derivatives. The findings demonstrated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of hydroxylamine derivatives indicated that modifications at specific positions on the cycloheptabindole framework significantly influence biological activity. The study concluded that optimizing these positions could lead to enhanced therapeutic efficacy against cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(6E)-cyclohepta[b]indol-6-ylidene]hydroxylamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and cyclohepta[b]indole precursors. Evidence from related cyclohepta[b]indole derivatives (e.g., 5-methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one) suggests using substituted indole intermediates and controlled reaction conditions (e.g., reflux in polar aprotic solvents like DMF) to stabilize the hydroxylamine-ylidene moiety . Purification typically involves column chromatography with silica gel, followed by recrystallization from ethanol/water mixtures. Characterization should include 1H/13C NMR and mass spectrometry (MS) to confirm regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Key diagnostic signals include the hydroxylamine proton (δ 8.5–9.5 ppm for NH) and the cyclohepta[b]indole aromatic protons (δ 6.8–8.2 ppm). The E-configuration of the ylidene group can be inferred from coupling constants in 2D NMR (e.g., NOESY) .
  • Infrared (IR) Spectroscopy : Look for N–O stretching vibrations (~950 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The hydroxylamine-ylidene group is sensitive to oxidation and moisture. Store the compound under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor degradation via HPLC with UV detection (λ = 254 nm). Avoid prolonged exposure to light or acidic conditions, which may induce tautomerization or decomposition .

Advanced Research Questions

Q. How can tautomeric equilibria between hydroxylamine-ylidene and alternative forms be analyzed experimentally?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) to observe dynamic tautomerism. For example, cooling to –40°C in DMSO-d6 may slow exchange rates, resolving split signals for tautomeric forms . Complement this with DFT computational modeling to predict energetically favored tautomers and compare with experimental data .

Q. What strategies resolve contradictions in spectroscopic data arising from impurities or isomerism?

  • Methodological Answer :

  • Chromatographic Separation : Employ preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate isomers or byproducts .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals (e.g., via slow evaporation in ethyl acetate) and analyzing bond lengths/angles (e.g., C6–N distance ~1.28 Å for ylidene groups) .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals from impurities .

Q. How can the reactivity of the hydroxylamine-ylidene group be exploited in designing derivatives for biological studies?

  • Methodological Answer : The ylidene group can undergo cycloaddition reactions (e.g., with alkynes for click chemistry) or serve as a ligand for metal coordination. Optimize reaction conditions (e.g., Cu(I) catalysis for azide-alkyne cycloaddition) and monitor progress via TLC or LC-MS . Assess bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive derivatives) .

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